Cas no 1806463-65-9 (4-Methyl-3-(2-oxopropyl)thiophenol)

4-Methyl-3-(2-oxopropyl)thiophenol 化学的及び物理的性質
名前と識別子
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- 4-Methyl-3-(2-oxopropyl)thiophenol
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- インチ: 1S/C10H12OS/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6,12H,5H2,1-2H3
- InChIKey: DOZOIJJCCJPXRM-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC(C)=C(C=1)CC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 18.1
4-Methyl-3-(2-oxopropyl)thiophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005932-250mg |
4-Methyl-3-(2-oxopropyl)thiophenol |
1806463-65-9 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010005932-1g |
4-Methyl-3-(2-oxopropyl)thiophenol |
1806463-65-9 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010005932-500mg |
4-Methyl-3-(2-oxopropyl)thiophenol |
1806463-65-9 | 97% | 500mg |
823.15 USD | 2021-07-06 |
4-Methyl-3-(2-oxopropyl)thiophenol 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-Methyl-3-(2-oxopropyl)thiophenolに関する追加情報
Introduction to 4-Methyl-3-(2-oxopropyl)thiophenol (CAS No. 1806463-65-9)
4-Methyl-3-(2-oxopropyl)thiophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1806463-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both methyl and oxopropyl substituents in its molecular structure endows it with unique chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.
The molecular structure of 4-Methyl-3-(2-oxopropyl)thiophenol consists of a thiophene core, which is a five-membered aromatic ring containing sulfur, coupled with a methyl group at the 4-position and an oxopropyl group at the 3-position. This specific arrangement of functional groups contributes to its reactivity and potential utility in synthetic chemistry. The oxopropyl group, in particular, introduces a polar region to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in pharmaceuticals, agrochemicals, and materials science. The structural features of 4-Methyl-3-(2-oxopropyl)thiophenol make it an attractive scaffold for drug discovery. Specifically, the thiophene ring can serve as a pharmacophore, interacting with biological macromolecules such as enzymes and receptors. The methyl and oxopropyl groups can be further modified or incorporated into larger molecular frameworks to enhance binding affinity and selectivity.
One of the most compelling aspects of 4-Methyl-3-(2-oxopropyl)thiophenol is its potential role in the development of novel antimicrobial agents. Thiophene derivatives have demonstrated efficacy against various bacterial and fungal strains, making them valuable candidates for combating drug-resistant pathogens. The oxopropyl group, in particular, may contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. This has prompted researchers to investigate its antimicrobial properties further, both in vitro and in vivo.
Furthermore, the chemical reactivity of 4-Methyl-3-(2-oxopropyl)thiophenol allows for its use as an intermediate in organic synthesis. Its thiophene core can undergo various transformations, such as cyclization, alkylation, and oxidation, enabling the construction of more complex molecules. This versatility makes it a valuable building block for chemists working on the synthesis of natural products or novel drug candidates.
Recent advancements in computational chemistry have also highlighted the importance of 4-Methyl-3-(2-oxopropyl)thiophenol as a starting point for designing new therapeutic agents. Molecular modeling studies have shown that thiophene derivatives can effectively interact with target proteins by forming hydrogen bonds and hydrophobic interactions. The presence of the methyl and oxopropyl groups further enhances these interactions by providing additional binding sites. These insights have guided researchers in optimizing the structure of 4-Methyl-3-(2-oxopropyl)thiophenol for improved pharmacological activity.
The compound's potential applications extend beyond pharmaceuticals into the realm of advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors and conductive polymers. The structural flexibility offered by 4-Methyl-3-(2-oxopropyl)thiophenol allows it to be incorporated into materials that require precise control over electronic conductivity and optical properties. This has opened up possibilities for its use in flexible electronics, solar cells, and other optoelectronic devices.
In conclusion,4-Methyl-3-(2-oxopropyl)thiophenol (CAS No. 1806463-65-9) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique molecular structure, characterized by a thiophene core with methyl and oxopropyl substituents, makes it an attractive candidate for drug discovery and material innovation. Ongoing research continues to uncover new applications for this compound, underscoring its importance as a valuable chemical entity in modern science.
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